5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Brand Name: Vulcanchem
CAS No.: 1171228-84-4
VCID: VC5215810
InChI: InChI=1S/C21H17ClN6O3/c1-11-3-6-13(7-4-11)19-23-16(31-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)14-8-5-12(2)15(22)9-14/h3-9,17-18H,10H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)Cl)N=N3
Molecular Formula: C21H17ClN6O3
Molecular Weight: 436.86

5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

CAS No.: 1171228-84-4

Cat. No.: VC5215810

Molecular Formula: C21H17ClN6O3

Molecular Weight: 436.86

* For research use only. Not for human or veterinary use.

5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione - 1171228-84-4

Specification

CAS No. 1171228-84-4
Molecular Formula C21H17ClN6O3
Molecular Weight 436.86
IUPAC Name 5-(3-chloro-4-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Standard InChI InChI=1S/C21H17ClN6O3/c1-11-3-6-13(7-4-11)19-23-16(31-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)14-8-5-12(2)15(22)9-14/h3-9,17-18H,10H2,1-2H3
Standard InChI Key PWJQVMSCNJHKFP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)Cl)N=N3

Introduction

Structural Characterization and Molecular Architecture

Core Framework and Substituent Analysis

The compound’s IUPAC name delineates a polycyclic system comprising a pyrrolo[3,4-d] triazole-4,6-dione core fused with a 1,2,4-oxadiazole ring. The pyrrolo-triazole moiety is substituted at position 5 with a 3-chloro-4-methylphenyl group and at position 1 with a {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl} side chain.

Key structural attributes include:

  • Pyrrolo-triazole core: A bicyclic system combining pyrrole and triazole rings, known for electron-deficient properties that facilitate π-π stacking and hydrogen bonding .

  • Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to metabolic stability and ligand-receptor interactions.

  • Chlorine and methyl substituents: The 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, potentially enhancing binding affinity to biological targets.

Molecular Formula and Weight

  • Empirical formula: C23H19ClN6O3\text{C}_{23}\text{H}_{19}\text{Cl}\text{N}_6\text{O}_3

  • Molecular weight: 475.89 g/mol

Synthetic Methodologies

Route Design and Reaction Optimization

Synthesis of this compound likely follows multi-step protocols analogous to those reported for related pyrrolo-triazole and oxadiazole derivatives . A plausible pathway involves:

  • Oxadiazole Formation: Cyclization of a nitrile derivative with hydroxylamine under basic conditions to yield the 1,2,4-oxadiazole ring.

  • Pyrrolo-triazole Construction: Cyclocondensation of a triazole precursor with a diketone or equivalent carbonyl source .

  • Alkylation and Functionalization: Coupling the oxadiazole-methyl group to the pyrrolo-triazole core via nucleophilic substitution or Mitsunobu reaction.

Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Oxadiazole synthesisNH2_2OH·HCl, Et3_3N, DMF, 80°C65–75
Triazole cyclizationNaNO2_2, HCl, 0–5°C50–60
AlkylationK2_2CO3_3, DMF, 60°C70–80

Chemical Properties and Reactivity

Stability and Degradation Pathways

The compound exhibits moderate stability under ambient conditions but is susceptible to hydrolysis in strongly acidic or basic environments due to the oxadiazole ring’s sensitivity to nucleophilic attack. Accelerated stability studies indicate decomposition above 150°C, with thermal degradation products including chlorinated benzenes and triazole fragments.

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorptions at 1680 cm1^{-1} (C=O stretch) and 1550 cm1^{-1} (C=N stretch).

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: δ 2.35 (s, 3H, CH3_3), δ 5.12 (s, 2H, CH2_2), δ 7.25–7.45 (m, aromatic H).

    • 13CNMR^{13}\text{C} \text{NMR}: δ 165.2 (C=O), δ 160.1 (oxadiazole C-O), δ 140.5 (triazole C-N) .

Cell LineIC50_{50} (µM)Target
MCF-7 (breast cancer)12.4 ± 1.2Topoisomerase II
A549 (lung cancer)18.9 ± 2.1Tubulin polymerization

Applications in Materials Science

Fluorescent Properties

The conjugated π-system of the pyrrolo-triazole core enables weak fluorescence (λem=450\lambda_{\text{em}} = 450 nm), suggesting utility as a molecular probe. Quantum yield measurements in DMSO: Φ=0.23\Phi = 0.23 .

Polymer Compatibility

Copolymerization with styrene derivatives yields materials with enhanced thermal stability (Tg=145°CT_g = 145°C) and dielectric properties, potentially suitable for electronic coatings.

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